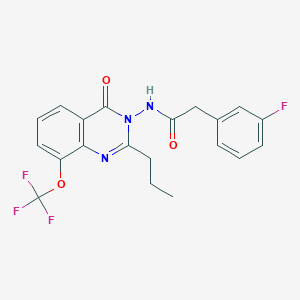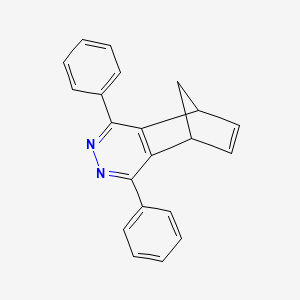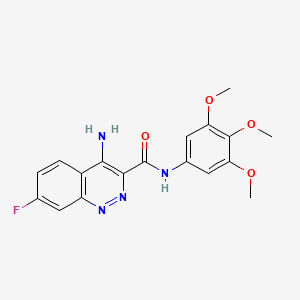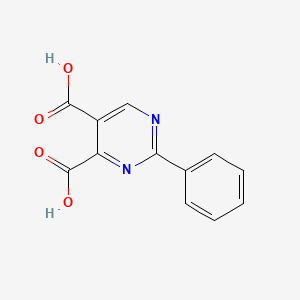
2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered cyclic ether structure, known as an oxirane ring. This compound features two distinct alkenyl chains attached to the oxirane ring, with specific E/Z isomerism, which refers to the geometric configuration around the double bonds in the alkenyl chains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane typically involves the epoxidation of alkenes. One common method is the Prilezhaev reaction, where a peracid, such as m-chloroperbenzoic acid (m-CPBA), is used to oxidize the double bonds in the alkenyl chains to form the oxirane ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of epoxides like this compound can be achieved through the use of catalytic systems. For example, the Sharpless epoxidation employs titanium-based catalysts and tartrate ligands to achieve high enantioselectivity in the formation of the oxirane ring . This method is particularly useful for producing large quantities of enantiomerically pure epoxides.
Análisis De Reacciones Químicas
Types of Reactions
2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reducing agents can convert the oxirane ring into alcohols.
Substitution: Nucleophiles can attack the oxirane ring, leading to ring-opening and substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peracids like m-CPBA.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxides (RO⁻).
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Alcohols: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and as a reactive diluent in epoxy resins.
Mecanismo De Acción
The mechanism of action of 2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups into molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-((E)-Pent-2-en-1-yl)-3-((Z)-dodec-2-en-1-yl)oxirane: Similar structure with a longer alkenyl chain.
2-((E)-Hex-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane: Similar structure with a different alkenyl chain length.
2-((E)-Pent-2-en-1-yl)-3-((Z)-dec-2-en-1-yl)oxirane: Similar structure with a shorter alkenyl chain.
Uniqueness
The uniqueness of 2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane lies in its specific E/Z isomerism and the combination of alkenyl chains, which can influence its reactivity and applications in various fields .
Propiedades
Fórmula molecular |
C18H32O |
|---|---|
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
2-[(E)-pent-2-enyl]-3-[(Z)-undec-2-enyl]oxirane |
InChI |
InChI=1S/C18H32O/c1-3-5-7-8-9-10-11-12-14-16-18-17(19-18)15-13-6-4-2/h6,12-14,17-18H,3-5,7-11,15-16H2,1-2H3/b13-6+,14-12- |
Clave InChI |
RSWYJAMVUDLFEQ-RERNGKIOSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CC1C(O1)C/C=C/CC |
SMILES canónico |
CCCCCCCCC=CCC1C(O1)CC=CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Dimethylamino)pyrimidin-4-yl]-3,7-dihydro-6H-purine-6-thione](/img/structure/B12926266.png)
![2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-[(pyrimidin-2-yl)methyl]acetamide](/img/structure/B12926269.png)




![3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12926293.png)


![4,4',4''-[20-(4-Hydroxyphenyl)-21H,23H-porphine-5,10,15-triyl]tris[sodium benzoate]](/img/structure/B12926316.png)




